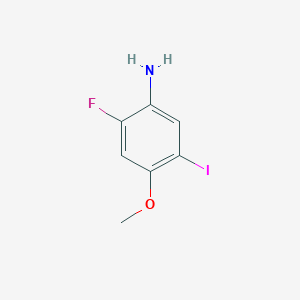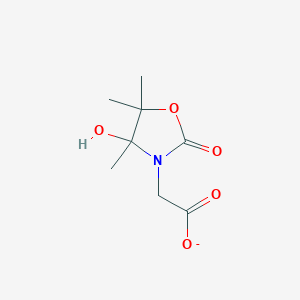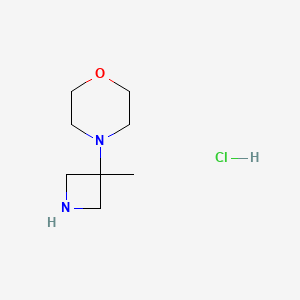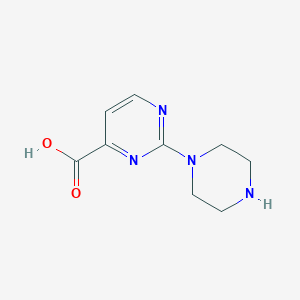
2-Fluoro-5-iodo-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluor-5-iod-4-methoxyanilin ist eine organische Verbindung mit der Summenformel C7H7FINO. Es ist ein Derivat von Anilin, bei dem die Wasserstoffatome am Benzolring durch Fluor, Iod und Methoxygruppen substituiert sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Fluor-5-iod-4-methoxyanilin kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Halogenierung von 2-Fluor-4-methoxyanilin, gefolgt von einer Iodierung. Die Reaktion beinhaltet typischerweise die Verwendung von Iod und einem geeigneten Oxidationsmittel wie Wasserstoffperoxid oder Natriumhypochlorit unter kontrollierten Bedingungen, um das Iodatom an der gewünschten Position am aromatischen Ring einzuführen .
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-Fluor-5-iod-4-methoxyanilin kann großtechnische Halogenierungsprozesse unter Verwendung von kontinuierlichen Fließreaktoren umfassen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Syntheseprozesses verbessern und ihn für kommerzielle Anwendungen geeignet machen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-4-methoxyaniline can be achieved through several methods. One common approach involves the halogenation of 2-fluoro-4-methoxyaniline followed by iodination. The reaction typically involves the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Fluor-5-iod-4-methoxyanilin unterliegt verschiedenen chemischen Reaktionen, darunter:
Nucleophile Substitution: Das Iodatom kann unter geeigneten Bedingungen durch Nucleophile wie Amine oder Thiole ersetzt werden.
Oxidation: Die Methoxygruppe kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kaliumthiolat in polaren aprotischen Lösungsmitteln.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Platinoxid (PtO2) in Gegenwart von Wasserstoffgas.
Hauptprodukte, die gebildet werden
Nucleophile Substitution: Bildung von substituierten Anilinen oder Thiophenolen.
Oxidation: Bildung von Chinonen oder anderen oxidierten aromatischen Verbindungen.
Reduktion: Bildung von primären Aminen aus Nitroderivaten.
Wissenschaftliche Forschungsanwendungen
2-Fluor-5-iod-4-methoxyanilin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Medizinische Chemie: Potenzieller Vorläufer für die Entwicklung pharmazeutischer Verbindungen mit therapeutischen Eigenschaften.
Materialwissenschaften: Einsatz bei der Herstellung von Funktionsmaterialien mit spezifischen elektronischen oder optischen Eigenschaften
Wirkmechanismus
Der Wirkmechanismus von 2-Fluor-5-iod-4-methoxyanilin hängt von seiner spezifischen Anwendung ab. In der organischen Synthese wirkt es als vielseitiges Zwischenprodukt, das verschiedene Transformationen durchlaufen kann, um gewünschte Produkte zu erhalten. In der medizinischen Chemie kann sein Mechanismus Wechselwirkungen mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren beinhalten, die zur Modulation biologischer Pfade führen .
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-iodo-4-methoxyaniline depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Fluor-4-methoxyanilin: Fehlt der Iodsubstituent, was es in bestimmten Halogenierungsreaktionen weniger reaktiv macht.
4-Iod-2-methoxyanilin: Fehlt der Fluorsubstituent, was sich auf seine elektronischen Eigenschaften und Reaktivität auswirkt.
2-Fluor-5-methoxyanilin:
Einzigartigkeit
2-Fluor-5-iod-4-methoxyanilin ist einzigartig aufgrund des Vorhandenseins sowohl von Fluor- als auch von Iodsubstituenten, die unterschiedliche elektronische und sterische Effekte bewirken. Diese Effekte können die Reaktivität der Verbindung beeinflussen, was sie zu einem wertvollen Zwischenprodukt in der organischen Synthese und anderen Anwendungen macht .
Eigenschaften
Molekularformel |
C7H7FINO |
|---|---|
Molekulargewicht |
267.04 g/mol |
IUPAC-Name |
2-fluoro-5-iodo-4-methoxyaniline |
InChI |
InChI=1S/C7H7FINO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3 |
InChI-Schlüssel |
QIBRZNNVJAXMQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)F)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one](/img/structure/B11716494.png)



![(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11716510.png)

![[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716519.png)

![3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11716528.png)
![(2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B11716529.png)

![8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716532.png)

